molecular formula C23H30N2O B14921814 1'-(3-Phenoxybenzyl)-1,4'-bipiperidine

1'-(3-Phenoxybenzyl)-1,4'-bipiperidine

Cat. No.: B14921814
M. Wt: 350.5 g/mol
InChI Key: BMNGXGRQNLPAHV-UHFFFAOYSA-N
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Description

1’-(3-Phenoxybenzyl)-1,4’-bipiperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bipiperidine core with a 3-phenoxybenzyl group attached, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-Phenoxybenzyl)-1,4’-bipiperidine typically involves the reaction of 3-phenoxybenzyl chloride with 1,4’-bipiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 1’-(3-Phenoxybenzyl)-1,4’-bipiperidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1’-(3-Phenoxybenzyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl ketones or carboxylic acids, while reduction may produce phenoxybenzyl alcohols .

Scientific Research Applications

1’-(3-Phenoxybenzyl)-1,4’-bipiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1’-(3-Phenoxybenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound is known to interfere with sodium channels in neurons, leading to disruption of neuronal function. This results in muscle spasms and paralysis in target organisms, making it effective as an insecticide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(3-Phenoxybenzyl)-1,4’-bipiperidine is unique due to its bipiperidine core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C23H30N2O/c1-3-9-22(10-4-1)26-23-11-7-8-20(18-23)19-24-16-12-21(13-17-24)25-14-5-2-6-15-25/h1,3-4,7-11,18,21H,2,5-6,12-17,19H2

InChI Key

BMNGXGRQNLPAHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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